molecular formula C25H22Cl2N4S B4620698 N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4620698
M. Wt: 481.4 g/mol
InChI Key: COTKPSFIBNMYJO-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C25H22Cl2N4S and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.0942233 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A significant area of scientific research involving N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea focuses on the synthesis and characterization of thiourea derivatives. These compounds, including isomers and derivatives of thiourea, are synthesized through various chemical reactions and characterized using spectroscopic techniques like IR, 1H and 13C NMR, and single crystal X-ray diffraction. These studies provide essential insights into the structural and chemical properties of thiourea derivatives, laying the groundwork for further applications in materials science and pharmacology M. Yusof et al., 2010.

Antimicrobial and Antifungal Activities

Thiourea derivatives, including those related to this compound, have been explored for their antimicrobial and antifungal properties. Research demonstrates that these compounds exhibit significant activity against various pathogens, offering a promising avenue for the development of new antimicrobial agents. This potential is particularly valuable in addressing the rising challenge of antimicrobial resistance Usama W. Hawas et al., 2012.

Anticancer Properties

Another critical application of this compound derivatives is in cancer research, where these compounds show promising anticancer activities. Studies have focused on their ability to induce apoptosis in cancer cells, demonstrating the potential for these derivatives as anticancer agents. The research highlights the importance of the structure-activity relationship in designing effective cancer therapies G. Nițulescu et al., 2015.

Corrosion Inhibition

Thiourea derivatives also find applications in materials science, particularly in corrosion inhibition. Research indicates that compounds like this compound can effectively inhibit corrosion in various metals. This property is crucial for extending the life of metal components in industrial applications, making thiourea derivatives valuable in the development of new corrosion inhibitors V. Torres et al., 2014.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N4S/c26-22-12-7-13-23(27)21(22)18-31-15-14-24(29-31)28-25(32)30(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-15H,16-18H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTKPSFIBNMYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.